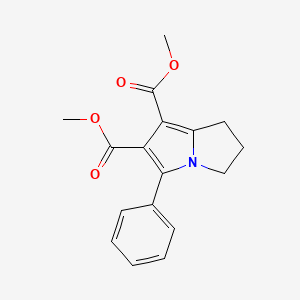

![molecular formula C14H14ClN3O3 B2387505 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875158-96-6](/img/structure/B2387505.png)

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

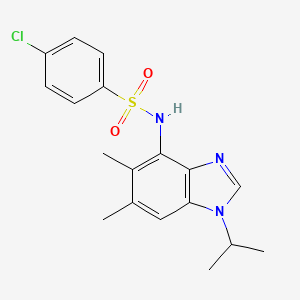

The compound “4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It belongs to the class of pyrimidine derivatives, which are nitrogen-containing heterocyclic compounds widely distributed in nature . Pyrimidine derivatives have been studied extensively due to their biological and pharmacological activities .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Molecular Interactions

Research has focused on the crystallization and structural analysis of related chemical compounds, providing insights into their molecular interactions. For example, studies on racemic compounds and dimethylformamide solvates highlight the importance of hydrogen bonding and molecular arrangement in solid-state chemistry (Low et al., 2004).

Photoluminescent Conjugated Polymers

The development of π-conjugated polymers and copolymers incorporating similar pyrrolo[3,4-c]pyrrole units demonstrates the potential for electronic applications, attributed to their strong photoluminescence and photochemical stability (Beyerlein & Tieke, 2000).

Chemosensor Development

Research into chromeno[d]pyrimidine-2,5-dione/thione derivatives has explored their application as chemosensors for metal ions, showing significant sensitivity towards Hg2+ ions. This work underlines the functional versatility of pyrimidine derivatives in environmental and analytical chemistry (Jamasbi et al., 2021).

Synthesis of Heterocyclic Compounds

Numerous studies have detailed the synthesis of novel heterocyclic compounds using pyrimidine derivatives as starting materials. These compounds have potential applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. For instance, the synthesis of 6-hetaryl substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine derivatives showcases the adaptability of pyrimidine chemistry in generating structurally diverse heterocycles (Volovenko et al., 2002).

Zukünftige Richtungen

The future directions for the study of “4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” could include further exploration of its synthesis, characterization, and biological activity. Given the biological activity of similar pyrimidine derivatives, it may also be worthwhile to investigate its potential as a therapeutic agent .

Wirkmechanismus

Target of Action

The compound, also known as 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets the Src family of protein tyrosine kinases . This family includes proteins such as Lck, Hck, Fyn, and Src . These kinases play crucial roles in cellular signaling, particularly in pathways related to cell growth, differentiation, and survival .

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in the disruption of the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of the Src family of protein tyrosine kinases by the compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways, including those related to cell growth, differentiation, and survival . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to effects such as slowed cell growth or induced cell death .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the disruption of signaling pathways involving the Src family of protein tyrosine kinases . This can lead to various cellular effects, depending on the specific pathways disrupted. For example, it could potentially slow cell growth or induce cell death .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by factors such as temperature and pH

Eigenschaften

IUPAC Name |

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3O3/c15-9-4-2-1-3-8(9)12-11-10(16-14(21)17-12)7-18(5-6-19)13(11)20/h1-4,12,19H,5-7H2,(H2,16,17,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOXYCCJQWQGEL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2387424.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2387425.png)

methanone](/img/structure/B2387430.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2387436.png)

![1-Phenyl-2-azaspiro[3.4]oct-6-ene](/img/structure/B2387438.png)

![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2387439.png)